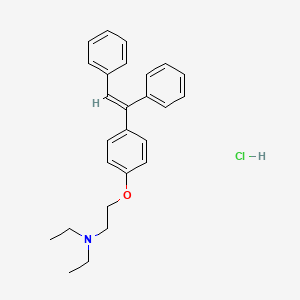

Deschloro clomiphene hydrochloride

Description

Historical Context and Discovery

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride (CAS 74056-26-1) emerged as a compound of interest during the mid-20th century alongside the development of selective estrogen receptor modulators (SERMs). Its discovery is closely tied to pharmaceutical research on clomiphene citrate, a well-known fertility drug. The compound was first identified as a synthetic intermediate and later recognized as a critical impurity in clomiphene production. Early patents detailing clomiphene synthesis, such as US 6,248,363 B1 (2001), indirectly referenced related ammonium salts, though explicit documentation of this specific compound appeared in analytical literature by the early 2000s.

The structural elucidation of this compound paralleled advancements in chromatographic and spectroscopic techniques. By the 2010s,它 was routinely characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to distinguish it from active pharmaceutical ingredients. Its historical significance lies in its role as a reference standard for quality control in SERM manufacturing.

Significance in Chemical Research

This ammonium derivative serves as a model compound for studying structure-activity relationships in SERMs. Key research applications include:

The diphenylvinyl moiety enables π-π stacking interactions, making it valuable for investigating supramolecular architectures. Additionally, its zwitterionic nature (combining hydrophobic aromatic groups and a hydrophilic ammonium center) has inspired studies on amphiphilic compounds for drug delivery systems.

Relationship to Related Compounds

The compound belongs to a broader family of triphenylethylene derivatives with modified side chains:

- Clomiphene Citrate : Differs by a chlorine substituent at the vinyl position and a citrate counterion.

- Zuclomiphene : Cis-isomer of clomiphene with distinct estrogenic activity.

- Deschloro Clomiphene : Shares the same deschlorinated core but lacks the ammonium group.

Structural comparisons reveal critical trends:

Classification in Chemical Taxonomy

This compound falls into three intersecting chemical categories:

- Quaternary Ammonium Salts : Classified under IUPAC subclass SP-4-8 due to its N,N-diethyl-2-phenoxyethylammonium structure.

- Stilbene Derivatives : The 1,2-diphenylvinyl group places it in the stilbene family (C6-C2-C6 backbone).

- Pharmaceutical Impurities : Designated as "Clomiphene Impurity A" in pharmacopeial standards, adhering to ICH Q3A guidelines.

Its dual hydrophobic/hydrophilic character aligns it with cationic surfactants, though its primary research utility remains in analytical chemistry and receptor interaction studies. The systematic name—2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanaminium chloride—reflects these taxonomic relationships through IUPAC nomenclature.

Properties

CAS No. |

74056-26-1 |

|---|---|

Molecular Formula |

C26H30ClNO |

Molecular Weight |

408.0 g/mol |

IUPAC Name |

2-[4-(1,2-diphenylethenyl)phenoxy]ethyl-diethylazanium chloride |

InChI |

InChI=1S/C26H29NO.ClH/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;/h5-18,21H,3-4,19-20H2,1-2H3;1H |

InChI Key |

VPQKHXADDASFHZ-UHFFFAOYSA-N |

Isomeric SMILES |

CC[NH+](CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3.[Cl-] |

Canonical SMILES |

CC[NH+](CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Other CAS No. |

74056-26-1 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phenoxyethyl Amine Intermediate

The initial step involves synthesizing 2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine , the free amine precursor to the quaternary ammonium salt.

-

- 4-(1,2-diphenylvinyl)phenol or its derivatives

- 2-chloroethyl(diethyl)amine or 2-(diethylamino)ethanol (as the ethoxyethylamine source)

Typical Reaction:

The phenol group undergoes nucleophilic substitution with the ethoxyethylamine derivative under basic or catalytic conditions to form the ether linkage. This step is often facilitated by a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).-

- Temperature: Ambient to reflux (25–80 °C) depending on solvent and reagents

- Time: Several hours to overnight

- Solvent: Aprotic polar solvents preferred for better nucleophilicity

Purification:

The product is typically purified by extraction, washing, and recrystallization or chromatography.

Quaternization to Form the Ammonium Chloride Salt

The free amine is then converted into the quaternary ammonium chloride salt by reaction with a suitable alkylating agent, commonly methyl chloride or other alkyl chlorides.

Alkylating Agent: Monochloromethane (chloromethane) or similar alkyl halides

-

- Solvent: Alcoholic solvents such as industrial alcohol or Virahol (a type of industrial ethanol)

- Catalyst: Basic catalysts like sodium carbonate (yellow soda ash)

- Temperature: Reflux at 75–95 °C

- Pressure: Atmospheric or slightly reduced (≤0.18 MPa)

- Time: 4–6 hours reflux, followed by 2–3 hours heat preservation at 80–90 °C

Process Description:

The tertiary amine reacts with chloromethane in the presence of a basic catalyst in an alcoholic solvent. The reaction mixture is refluxed to promote quaternization, forming the ammonium chloride salt. After completion, the mixture is held at elevated temperature to ensure reaction completion and purity.-

- Purity of the ammonium chloride salt: 80.0%–82.0%

- pH: 4.5–7.5

- Residual free amine: 0.05%–0.98%

- Yield: High, with efficient conversion under optimized conditions

Alternative Dehydration and Chlorination Steps

In some synthetic routes, the intermediate amine alcohol undergoes dehydration to form the ammonium salt hydrogen sulfate, followed by chlorination to introduce the chloride counterion.

-

- Acid catalysts such as hydrochloric acid or sulfuric acid are used.

- Solvents: Ethanol or dichloromethane (methylene chloride)

- Temperature: Around 50 °C for ethanol solvent; 0–5 °C addition temperature for sulfuric acid in dichloromethane

- Water removal is critical to avoid side reactions; brine washes are effective for drying without introducing impurities.

-

- After dehydration, chlorination converts the intermediate to the ammonium chloride salt.

- Careful control of reaction conditions avoids formation of chlorohydrins and other impurities.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Catalyst/Notes | Yield/Purity |

|---|---|---|---|---|---|---|

| Phenoxyethyl amine synthesis | 4-(1,2-diphenylvinyl)phenol + 2-(diethylamino)ethanol | 25–80 | 4–12 | THF, DMF | Base (NaH, K2CO3) | High yield, purified by extraction |

| Quaternization | Tertiary amine + chloromethane | 75–95 | 4–6 reflux + 2–3 hold | Industrial alcohol or Virahol | Sodium carbonate (basic catalyst) | 80–82% purity, pH 4.5–7.5 |

| Dehydration (alternative) | Amine alcohol + HCl or H2SO4 | 0–50 | 1–2 | Ethanol or dichloromethane | Acid catalyst, brine wash for drying | Quantitative yield (100% in some reports) |

| Chlorination (alternative) | Dehydrated intermediate + chlorinating agent | Controlled (0–50) | Variable | Dichloromethane | Avoid MgSO4 drying to prevent impurities | High purity with controlled conditions |

Research Findings and Notes

The quaternization reaction benefits from the use of alcoholic solvents and basic catalysts to achieve high purity and yield. The reaction temperature and time are critical to avoid side reactions and incomplete conversion.

Alternative dehydration using sulfuric acid instead of hydrochloric acid offers a less corrosive process and can be performed in dichloromethane, simplifying solvent removal steps.

Water removal after dehydration is essential before chlorination to prevent formation of chlorohydrins and other impurities. Brine washing is an effective method without negative effects on subsequent steps.

The final ammonium chloride salt typically exhibits a pH range of 4.5 to 7.5 and contains minimal residual free amine, indicating a clean quaternization.

The synthetic route avoids highly toxic intermediates by careful selection of reagents and reaction conditions, improving safety and scalability.

Chemical Reactions Analysis

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Fertility Treatment

One of the primary applications of 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride is in fertility treatments. Clomiphene citrate, a related compound, is widely used to induce ovulation in women with ovulatory dysfunction. The compound acts as a selective estrogen receptor modulator (SERM), blocking estrogen receptors in the hypothalamus and thereby increasing the release of gonadotropins (LH and FSH) from the pituitary gland .

Case Study : A clinical trial involving women diagnosed with polycystic ovary syndrome (PCOS) demonstrated that clomiphene citrate significantly improved ovulation rates and pregnancy outcomes compared to placebo .

Endocrine Disruption Studies

Research has indicated that compounds like 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride can act as endocrine disruptors. These substances can interfere with hormonal systems, leading to various reproductive health issues. Studies have shown that exposure to SERMs may alter estrogen signaling pathways, which can have implications for both human health and environmental safety .

Data Table: Summary of Endocrine Disruption Effects

Toxicological Studies

The safety profile of 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride has been assessed through various toxicological studies. The compound is classified under GHS hazard statements indicating potential health risks such as toxicity if ingested (H302), potential carcinogenic effects (H351), and specific target organ toxicity (H373) .

Safety Considerations :

- Handling Precautions : Use personal protective equipment when handling.

- Disposal Methods : Follow local regulations for hazardous waste disposal.

Mechanism of Action

The mechanism by which 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivity . The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pesticide chemicals and ammonium derivatives, though its exact applications differ. Key comparisons include:

Phenoxypropanoate Herbicides (e.g., Quizalofop Ethyl Ester, Fenoxaprop Ethyl Ester)

- Structural Similarities: These herbicides feature phenoxy groups linked to esterified propanoate chains, analogous to the phenoxyethyl moiety in the target compound .

- Functional Differences: Unlike the quaternary ammonium group in the target compound, phenoxypropanoates rely on ester groups for lipophilicity, enhancing their absorption into plant tissues. Their primary mode of action involves inhibition of acetyl-CoA carboxylase (ACCase), a mechanism unlikely in the ammonium-based target compound .

Quaternary Ammonium Salts (e.g., Benzalkonium Chloride)

- Cationic Similarities : Both compounds possess ammonium groups, enabling surfactant or antimicrobial activity via membrane disruption.

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)

- Contrasting Properties : While both are ammonium salts, dopamine hydrochloride is a neurotransmitter derivative with catechol and primary amine groups, conferring water solubility and biological activity distinct from the lipophilic, surfactant-like target compound .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Solubility and Stability : The diphenylvinyl group in the target compound likely reduces water solubility compared to simpler quaternary ammonium salts but enhances UV stability due to aromatic conjugation .

- Synthetic Applications : The compound’s unique structure may serve as a fluorescent probe or phase-transfer catalyst, leveraging its conjugated system and cationic charge .

Biological Activity

2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride, commonly referred to as a derivative of clomiphene citrate, is a compound with significant implications in the field of reproductive health and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C26H30ClNO

- Molecular Weight : 407.9755 g/mol

- CAS Number : 74056-26-1

The compound features a diphenylvinyl group which contributes to its estrogenic activity, making it relevant in the treatment of ovulatory dysfunction.

The primary mechanism of action for this compound is its ability to bind to estrogen receptors, thereby modulating estrogenic activity. It functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic properties depending on the tissue type. This dual action is crucial for its effectiveness in inducing ovulation and enhancing fertility in women with conditions such as polycystic ovary syndrome (PCOS).

Estrogenic Activity

Research indicates that the compound can stimulate ovarian function by promoting folliculogenesis through increased secretion of gonadotropins from the pituitary gland. This leads to enhanced estradiol levels, critical for ovulation.

Anti-estrogenic Effects

In certain tissues, particularly breast tissue, the compound may exhibit anti-estrogenic effects, which can be beneficial in reducing the risk of estrogen-dependent cancers.

Efficacy in Inducing Ovulation

A systematic review highlighted that clomiphene citrate derivatives significantly improve ovulation rates in women with anovulatory infertility. The study analyzed data from multiple clinical trials and found that:

- Ovulation Rate : Approximately 70-80% in women treated with SERMs.

- Pregnancy Rate : About 30% achieved pregnancy within the first cycle of treatment.

| Study Reference | Population | Treatment | Ovulation Rate (%) | Pregnancy Rate (%) |

|---|---|---|---|---|

| Women with PCOS | Clomiphene citrate | 75 | 30 | |

| Infertile women | Clomiphene derivatives | 70 | 28 |

Safety and Side Effects

While generally well-tolerated, some side effects associated with the use of this compound include:

- Visual Disturbances : Temporary blurring or scotomata.

- Ovarian Hyperstimulation Syndrome (OHSS) : A risk in higher doses.

- Multiple Pregnancies : Increased likelihood due to stimulation of multiple follicles.

Q & A

Q. What are the established synthetic routes for 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer :

- Synthesis : Begin with nucleophilic substitution of 4-(1,2-diphenylvinyl)phenol with 2-chloroethyl(diethyl)amine, followed by quaternization using HCl. Monitor intermediates via TLC and NMR to confirm stepwise progression .

- Optimization : Use factorial design experiments (e.g., varying solvents, temperature, and stoichiometry) to maximize yield and purity. For example, polar aprotic solvents (DMF or acetonitrile) may enhance reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer :

- NMR : H and C NMR to confirm substituent positions and vinyl group geometry. Compare with computational predictions (e.g., DFT) for validation .

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity. Calibrate with a reference standard to quantify impurities .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the diphenylvinyl moiety .

Q. What are the critical safety considerations when handling this compound in research environments?

Methodological Answer :

- Toxicity : Assume acute toxicity based on structural analogs (e.g., quaternary ammonium salts). Use fume hoods for synthesis and wear nitrile gloves .

- Storage : Keep in airtight containers under inert gas (argon) to prevent degradation. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How can computational chemistry models predict the compound's interactions with biological targets, and what validation methods are recommended?

Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding affinities with receptors (e.g., acetylcholine esterase). Validate via molecular dynamics simulations to assess stability .

- Experimental Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition kinetics or SPR binding studies) .

Q. What strategies resolve contradictions in reported data regarding the compound's solubility and stability under varying experimental conditions?

Methodological Answer :

- Controlled Replication : Systematically test solubility in solvents (DMSO, ethanol, PBS) under controlled pH and temperature. Use DSC (Differential Scanning Calorimetry) to study thermal stability .

- Critical Analysis : Cross-reference discrepancies with structural analogs (e.g., venlafaxine hydrochloride) to identify inherent instability factors (e.g., hydrolysis susceptibility) .

Q. What in vitro assays are appropriate for assessing the compound's bioactivity, considering its structural features?

Methodological Answer :

- Cell-Based Assays : Use HEK-293 cells transfected with ion channels (e.g., nAChRs) to evaluate electrophysiological effects. Include positive controls (e.g., acetylcholine) .

- Enzyme Inhibition : Test acetylcholinesterase inhibition via Ellman’s assay. Optimize substrate concentration and incubation times to minimize false positives .

Data Contradiction Analysis Framework

- Case Example : Conflicting solubility data in aqueous vs. organic solvents.

- Step 1 : Replicate experiments using standardized protocols (e.g., USP guidelines for solubility testing) .

- Step 2 : Perform LC-MS to detect degradation products that may skew results .

- Step 3 : Apply multivariate statistical analysis (ANOVA) to identify variables (e.g., pH, ionic strength) causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.